molecular formula C14H13N3O2S B15044044 (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine

(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine

Cat. No.: B15044044
M. Wt: 287.34 g/mol
InChI Key: XNMBJHADWKKFCM-OQLLNIDSSA-N
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Description

(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is a synthetic organic compound that features a nitrophenyl group and a benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine typically involves the condensation of 2-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow processes. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with nitrophenyl and benzothiazole groups are often investigated for their potential as enzyme inhibitors or antimicrobial agents. The specific biological activities of this compound would require further experimental validation.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, offering opportunities for drug discovery.

Industry

In industry, such compounds may be used in the development of new materials with specific electronic or optical properties. The nitrophenyl and benzothiazole groups can contribute to the compound’s stability and reactivity, making it useful in various applications.

Mechanism of Action

The mechanism of action of (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitrophenyl group could participate in electron transfer reactions, while the benzothiazole moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Nitrophenyl)-N-(2-benzothiazolyl)methanimine: Lacks the tetrahydro moiety, potentially altering its reactivity and biological activity.

    (E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-YL)methanimine: Contains a benzoxazole ring instead of a benzothiazole ring, which may affect its chemical properties and applications.

Uniqueness

(E)-1-(2-Nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methanimine is unique due to the combination of its nitrophenyl and tetrahydrobenzothiazole groups. This structure provides a balance of stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(E)-1-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C14H13N3O2S/c18-17(19)12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)20-14/h1,3,5,7,9H,2,4,6,8H2/b15-9+

InChI Key

XNMBJHADWKKFCM-OQLLNIDSSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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